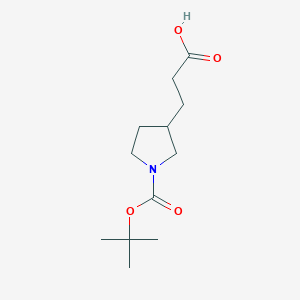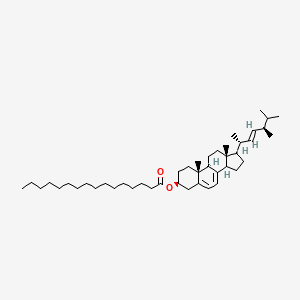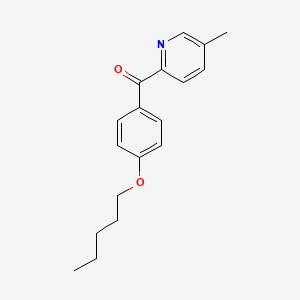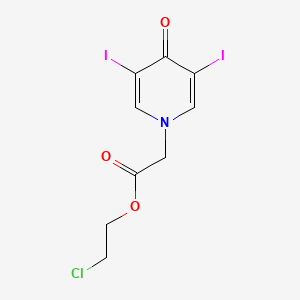
1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride
Overview
Description
“1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride” likely refers to a compound that contains an aminoethoxy group (-NH2-C2H4-O-) and a tert-butylbenzene group. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring substituted with a tert-butyl group and an aminoethoxy group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions and nucleophilic substitutions. The benzene ring could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the benzene ring could make it less polar and more soluble in organic solvents .Scientific Research Applications
Synthesis and Polymer Applications
Polyamides and Polyimides : Research has demonstrated the synthesis and properties of novel polyamides and polyimides derived from tert-butylbenzene derivatives. These materials exhibit excellent thermal stability, organosolubility, and mechanical properties, making them suitable for high-performance applications. Notably, polyimides containing di-tert-butyl side groups synthesized from diamines with aromatic tetracarboxylic dianhydrides display low dielectric constants, high glass transition temperatures, and excellent solubility in various solvents (Chern & Tsai, 2009). Similar properties are reported for polyamides prepared from dicarboxylic acids and diamines derived from tert-butylcatechol, highlighting their potential in creating flexible, transparent films with high thermal resistance (Hsiao et al., 2000).
Chemical Nucleases : Copper(II) complexes with sulfonamides derived from tert-butylbenzene and picolylamine have been studied for their potential as chemical nucleases. These complexes demonstrate the ability to act in the presence of ascorbate/H2O2, suggesting a route to developing novel biological and chemical tools (Macías et al., 2006).
Material Chemistry and Catalysis
Supramolecular Gels : The creation of supramolecular gels from simple organic salts, including those derived from tert-butylbenzene, has been explored. These materials exhibit unique properties such as moldability, load-bearing capacity, and self-healing, indicating potential applications in stress-bearing materials and other functional uses (Sahoo et al., 2012).
Asymmetric Hydrogenation Catalysts : Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have shown excellent enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This work presents a pathway towards the efficient preparation of chiral pharmaceutical ingredients, demonstrating the versatility of tert-butylbenzene derivatives in catalytic applications (Imamoto et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride, also known as Istaroxime, are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These targets play crucial roles in regulating the balance of sodium and potassium ions in cells, and the reuptake of calcium ions into the sarcoplasmic reticulum, respectively .
Mode of Action
1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This dual action leads to changes in intracellular ion concentrations, which can affect various cellular processes .
Biochemical Pathways
The compound’s action on sodium-potassium ATPase and sarcoplasmic calcium ATPase isoform 2 affects the biochemical pathways related to ion transport across cell membranes . By inhibiting sodium-potassium ATPase, it increases intracellular sodium levels, which can reverse the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . By stimulating sarcoplasmic calcium ATPase isoform 2, it enhances the reuptake of calcium ions into the sarcoplasmic reticulum, which can affect muscle contraction and relaxation .
Result of Action
The molecular and cellular effects of 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride’s action include changes in intracellular ion concentrations and modifications to muscle contraction and relaxation . These effects can have significant implications for physiological processes, particularly in the context of heart function .
Future Directions
properties
IUPAC Name |
2-(2-tert-butylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-5-7-11(10)14-9-8-13;/h4-7H,8-9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWVWZJUUYORRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269152-72-8 | |
| Record name | Ethanamine, 2-[2-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B1441266.png)
![Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate](/img/structure/B1441267.png)

![[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1441269.png)
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane](/img/structure/B1441270.png)



